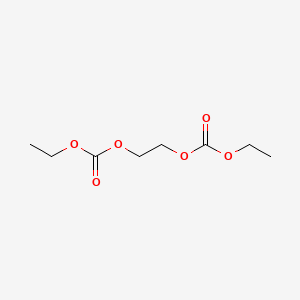

Diethyl 2,5-Dioxahexanedioate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethyl 2,5-Dioxahexanedioate is typically synthesized through the esterification reaction between ethylene glycol and diethyl oxalate. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The mixture is heated to facilitate the reaction, and the product is then purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced distillation techniques helps in achieving efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: Diethyl 2,5-Dioxahexanedioate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alcohols and amines

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various esters and ethers

Wissenschaftliche Forschungsanwendungen

Electrolyte in Lithium-Ion Batteries

One of the primary applications of diethyl 2,5-dioxahexanedioate is as an electrolyte component in lithium-ion batteries. Research has demonstrated that this compound can enhance the performance of batteries by providing improved anodic stability and compatibility with lithium metal electrodes.

Case Study: High-Performance Electrolytes

A recent study reported the use of dimethyl 2,5-dioxahexanedioate as a solvent for high-performance 5 V-class lithium-ion batteries. The findings indicated that this compound allows for stable lithium plating and stripping, achieving anodic stability up to 5.2 V. Cells utilizing this electrolyte retained over 97% of their initial capacity after 250 cycles, outperforming conventional carbonate-based electrolytes .

Table 1: Performance Comparison of Electrolytes

| Electrolyte Type | Anodic Stability (V) | Capacity Retention (%) | Cycle Count |

|---|---|---|---|

| This compound | 5.2 | >97 | 250 |

| Conventional Carbonate | <4.5 | <80 | 150 |

Role in Solid Electrolyte Interphase Formation

This compound has been identified as a decomposition product in the solid electrolyte interphase (SEI) formation during battery operation. This aspect is crucial for understanding capacity losses in batteries due to initial SEI formation and subsequent reformation processes. The presence of this compound in the electrolyte can influence the overall electrochemical performance by modifying the SEI characteristics .

Insights from Research

Research has shown that this compound contributes to the composition of SEI layers formed during battery cycling. Its concentration increases significantly after open circuit pauses, indicating its role in stabilizing the electrolyte environment and potentially enhancing battery longevity .

Potential Applications in Cosmetic Formulations

Another area where this compound may find application is in cosmetic formulations. Its properties as a solvent and stabilizer could be beneficial in developing products that require effective emulsification and moisture retention.

Considerations for Cosmetic Use

The safety and efficacy of this compound in cosmetics must be evaluated under regulatory frameworks such as the European Union Directive on cosmetic products. Studies focusing on its interaction with skin layers and overall dermatological safety are essential for its acceptance in this industry .

Wirkmechanismus

The mechanism of action of Diethyl 2,5-Dioxahexanedioate involves its ability to act as an electrophile in various chemical reactions. It can form stable intermediates with nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Vergleich Mit ähnlichen Verbindungen

Dimethyl 2,5-Dioxahexanedioate: Similar in structure but with methyl groups instead of ethyl groups.

Diethyl Carbonate: Similar in reactivity but lacks the dioxane ring structure.

Uniqueness: Diethyl 2,5-Dioxahexanedioate is unique due to its dioxane ring structure, which imparts specific reactivity and stability. This makes it particularly useful in the synthesis of cyclic compounds and polymers .

Biologische Aktivität

Overview

Diethyl 2,5-Dioxahexanedioate (DEDD) is a dicarbonate compound with significant implications in both chemical synthesis and biological applications. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in medicinal chemistry and battery technology. This article explores the biological activity of DEDD, including its mechanisms of action, applications in scientific research, and relevant case studies.

- Molecular Formula : C₈H₁₄O₆

- Molecular Weight : 174.19 g/mol

- CAS Number : 35466-87-6

DEDD acts primarily as an electrophile in various chemical reactions, enabling it to form stable intermediates with nucleophiles. This characteristic facilitates the formation of new chemical bonds, which is crucial for synthesizing biologically active compounds. The specific pathways and molecular targets depend on the reaction conditions and reagents used .

1. Electrolyte Decomposition in Lithium Batteries

DEDD has been identified as a decomposition product in lithium-ion battery electrolytes, particularly those containing ethylene carbonate (EC) and dimethyl carbonate (DMC). Its presence can indicate electrolyte stability and performance during battery cycling:

- Findings : In studies, DEDD concentration increased significantly after open circuit pauses in battery operation, suggesting its role in electrolyte composition changes over time .

2. Synthesis of Biologically Active Compounds

DEDD serves as a precursor for synthesizing various biologically active molecules. It has been utilized in research focusing on:

- Antimicrobial Activity : Compounds derived from DEDD have shown potential antimicrobial properties against pathogenic bacteria .

- Pharmaceutical Intermediates : DEDD is employed in the synthesis of intermediates for pharmaceuticals, enhancing the development of new therapeutic agents.

Case Study 1: Lithium-Ion Battery Performance

A study highlighted the use of DEDD as an electrolyte component that enhances the performance of lithium-ion batteries. The research demonstrated that cells using DEDD-based electrolytes retained over 97% of their initial capacity after 250 cycles, outperforming conventional formulations. This indicates that DEDD not only contributes to battery stability but also improves overall efficiency .

| Parameter | DEDD-based Electrolyte | Conventional Electrolyte |

|---|---|---|

| Capacity Retention After 250 Cycles | >97% | <80% |

| Anodic Stability | Up to 5.2 V | Up to 4.5 V |

| Ion Transport Properties | Moderate | High |

Case Study 2: Synthesis of Antimicrobial Agents

Research into azo dye derivatives synthesized from DEDD has revealed promising antimicrobial activities against common pathogens such as Staphylococcus aureus and Bacillus cereus. These compounds exhibited significant inhibition zones in disk diffusion assays, indicating their potential as therapeutic agents .

Research Findings

Recent studies have focused on optimizing the synthesis routes for DEDD to enhance yield and purity. The esterification reaction between ethylene glycol and diethyl oxalate under acidic conditions is commonly employed for this purpose. Advanced techniques such as continuous reactors are being explored to improve industrial production efficiency .

Eigenschaften

IUPAC Name |

2-ethoxycarbonyloxyethyl ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-11-7(9)13-5-6-14-8(10)12-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNUAGYBVSQRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCCOC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00524630 | |

| Record name | Ethane-1,2-diyl diethyl biscarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35466-87-6 | |

| Record name | Ethane-1,2-diyl diethyl biscarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Diethyl 2,5-Dioxahexanedioate formed in Li-ion batteries, and what are its implications?

A1: this compound, also known as an alkyl dicarbonate or dimerization compound, is a degradation product observed in conventional Li-ion battery electrolytes containing ethylene carbonate (EC) and dimethyl carbonate (DMC) [, ]. Its formation is indicative of electrolyte decomposition during battery cycling.

Q2: Why is the viscosity of this compound a critical factor in Li-ion batteries?

A2: The research highlights that DEOHC exhibits significantly higher viscosity compared to traditional EC-based electrolytes at room temperature []. High viscosity can hinder ion transport within the electrolyte, negatively impacting the battery's performance, especially its rate capability and low-temperature operation.

Q3: What strategies have been explored to mitigate the high viscosity of this compound in electrolytes?

A3: Researchers have investigated blending DEOHC with low-viscosity solvents like dimethyl carbonate (DMC) and diethyl carbonate (DEC) to improve its flow properties []. This approach aims to balance DEOHC's potential benefits with enhanced ionic conductivity within the electrolyte.

Q4: What analytical techniques are used to identify this compound and other electrolyte decomposition products?

A4: The research mentions identifying DEOHC and other compounds through characteristic carbon signals using mass spectrometry, specifically noting m/z = 206 for DEOHC []. This technique allows for the detection and characterization of electrolyte decomposition products formed during battery operation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.